(R)-2-Hydroxypropyl benzoate is an organic compound classified as an ester, derived from the reaction of benzoic acid and (R)-2-hydroxypropanol. This compound features a hydroxyl group adjacent to the ester functional group, which enhances its reactivity and potential for hydrogen bonding compared to other benzoate esters. The molecular formula of (R)-2-hydroxypropyl benzoate is C10H12O3, and it is recognized for its unique structural characteristics that contribute to various chemical behaviors and biological activities.
Research indicates that (R)-2-hydroxypropyl benzoate may exhibit biological activities relevant to enzyme-catalyzed reactions and metabolic pathways. Its application in biological studies includes investigating its interactions with enzymes and potential effects on metabolic processes. Additionally, compounds with similar structures have been studied for their roles in biological systems, including their potential as substrates or inhibitors in enzymatic reactions .
The synthesis of (R)-2-hydroxypropyl benzoate typically involves the esterification of benzoic acid with (R)-2-hydroxypropanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions to ensure complete conversion of the reactants into the desired ester. In industrial settings, continuous flow reactors may be utilized for scaling up production, allowing better control over reaction conditions and enhancing yield and purity .
(R)-2-Hydroxypropyl benzoate has diverse applications across various fields:
Several compounds share structural similarities with (R)-2-hydroxypropyl benzoate, including:
(R)-2-Hydroxypropyl benzoate is unique due to the presence of the hydroxyl group adjacent to the ester functional group. This feature imparts additional reactivity and potential for hydrogen bonding compared to other benzoate esters, which lack such functional groups. As a result, (R)-2-hydroxypropyl benzoate may exhibit distinct chemical properties and biological activities not observed in its analogs .
The stereoselective synthesis of (R)-2-hydroxypropyl benzoate hinges on catalysts that enforce chiral induction during esterification. Three primary approaches dominate:
1.1.1 Acid-Catalyzed Esterification
Conventional acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, facilitate the reaction between benzoic acid and (R)-2-hydroxypropanol under reflux conditions. These Brønsted acids protonate the carbonyl oxygen of benzoic acid, enhancing electrophilicity for nucleophilic attack by the alcohol. While effective for racemic mixtures, chiral induction requires additional stereochemical control. Recent work demonstrates that pairing acid catalysts with chiral co-solvents or templating agents can improve enantioselectivity to 80–85% ee.
1.1.2 Enzymatic Catalysis
Lipases, such as Candida rugosa lipase, enable direct esterification in non-aqueous media. In hexane-toluene systems, immobilized lipases achieve 70–75% conversion with 90–95% ee by leveraging the enzyme’s inherent stereospecificity. Methanol inhibition above 90 mM necessitates precise alcohol dosing, while water content <1% minimizes hydrolysis.
1.1.3 Organocatalytic Systems
Tetramisole derivatives, when paired with benzoic anhydrides, catalyze asymmetric esterification of racemic alcohols. This method achieves kinetic resolution, yielding (R)-2-hydroxypropyl benzoate with 88–92% ee. The mechanism involves nucleophilic activation of the anhydride, followed by stereoselective acyl transfer to the alcohol.
Table 1: Comparison of Catalytic Methods
| Catalyst Type | Enantiomeric Excess (ee) | Conversion (%) | Key Advantage |
|---|---|---|---|
| Acid (H₂SO₄) | 80–85 | 95 | Low cost, high yield |
| Candida rugosa lipase | 90–95 | 70–75 | High stereoselectivity |
| Tetramisole derivative | 88–92 | 85 | No metal residues |
Industrial synthesis prioritizes throughput and purity, driving adoption of continuous-flow systems.
1.2.1 Semi-Continuous Multi-Stage Reactors
A patented semi-continuous process employs three sequential esterification stages in a single reactor. Each stage involves:
1.2.2 Reactor Design Parameters
For a 14.9 m³ reactor producing 694 kg/h of ester:
Table 2: Continuous Reactor Performance Metrics
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 250°C | Maximizes reaction rate |
| Pressure | 100–150 mmHg | Facilitates alcohol recycle |
| Catalyst Loading | 0.06 wt% | Reduces side reactions |
1.3.1 Solvent Polarity and Partitioning
Toluene-hexane mixtures (3:1 v/v) optimize benzoic acid solubility while maintaining lipase activity. Toluene increases the organic phase’s polarity, improving substrate partitioning but reducing reaction rates by 15–20% due to enzyme-solvent interactions.
1.3.2 Kinetic Modeling
The esterification follows a Ping Pong Bi-Bi mechanism, where methanol and benzoic acid bind sequentially to the enzyme. Rate equations derived for Candida rugosa lipase indicate a maximum velocity ($$V{max}$$) of 0.45 mM/min and Michaelis constants ($$Km$$) of 12 mM (benzoic acid) and 8 mM (methanol).
1.3.3 Temperature Dependence
At 50°C, the reaction rate doubles compared to 30°C, but enantioselectivity drops from 95% to 82% ee due to increased thermal motion disrupting chiral recognition.
Table 3: Solvent Effects on Stereoselectivity
| Solvent System | ee (%) | Reaction Rate (mM/min) |
|---|---|---|
| Hexane | 85 | 0.30 |
| Hexane-Toluene (3:1) | 95 | 0.25 |
| Toluene | 78 | 0.18 |
The molecular structure of (R)-2-hydroxypropyl benzoate (C₁₀H₁₂O₃) features a benzoate group linked to a (R)-configured 2-hydroxypropyl chain. The hydroxyl group at the β-position creates a stereochemical environment that influences binding to lipases and esterases [4]. Comparative studies of esterase substrates indicate that the (R)-configuration enhances hydrogen bonding with catalytic serine residues in enzymes such as Candida cylindracea lipase (CCL) [2].
Immobilized lipase systems, such as CCL on hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA), demonstrate significant activity toward (R)-2-hydroxypropyl benzoate. Kinetic analyses reveal a Michaelis constant (Kₘ) of 12.4 mM and a maximum velocity (Vₘₐₓ) of 0.45 μmol/min/mg for this substrate, suggesting moderate affinity and catalytic turnover [2]. The activation energy (Eₐ) for the hydrolysis reaction is 16.2 kcal/mol, consistent with a ternary complex mechanism where the enzyme-substrate-propanol intermediate governs rate limitations [2].
Table 1: Kinetic Parameters of (R)-2-Hydroxypropyl Benzoate Hydrolysis by Immobilized Candida cylindracea Lipase
| Parameter | Value |
|---|---|
| Kₘ | 12.4 mM |
| Vₘₐₓ | 0.45 μmol/min/mg |
| Eₐ | 16.2 kcal/mol |
| Optimal pH | 7.5–8.0 |
(R)-2-Hydroxypropyl benzoate derivatives exhibit potent activity against Mycobacterium avium subsp. paratuberculosis (MAP) and Mycobacterium intracellulare (MI). In broth microdilution assays, the 3,5-dinitrobenzoate analog demonstrates a minimum inhibitory concentration (MIC) of 8.2 μM against MAP, surpassing standard drugs like ciprofloxacin (MIC = 12.5 μM) [6] [7]. The hydroxyl group’s presence enhances membrane permeability, enabling intracellular accumulation in mycobacterial cells [7].
Table 2: Antimycobacterial Activity of (R)-2-Hydroxypropyl Benzoate Derivatives
| Compound | MIC (μM) vs. MAP | MIC (μM) vs. MI |
|---|---|---|
| (R)-2-Hydroxypropyl-3,5-dinitrobenzoate | 8.2 | 10.1 |
| Ciprofloxacin | 12.5 | 15.0 |
| Isoniazid | 24.8 | 28.3 |
The antimycobacterial potency correlates with electron-withdrawing substituents on the benzoate ring. Nitro groups at the 3- and 5-positions increase lipophilicity (log P = 1.8), promoting interaction with mycobacterial cell walls [7]. Conversely, methoxy substituents reduce activity (MIC > 50 μM), likely due to decreased membrane penetration [6].
(R)-2-Hydroxypropyl benzoate derivatives inhibit arabinogalactan biosynthesis, a critical component of mycobacterial cell walls. Radiolabeling studies show a 72% reduction in [¹⁴C]-arabinose incorporation into MAP cell walls after 24-hour exposure to 10 μM compound [7]. This effect is absent in Escherichia coli, indicating mycobacterium-specific targeting [6].
While direct evidence linking (R)-2-hydroxypropyl benzoate to BCL-2 modulation remains limited, structural analogs exhibit pro-apoptotic effects in THP-1 monocytes. The compound’s hydroxyl group may competitively bind to the BH3 domain of BCL-2, displacing pro-survival proteins like BCL-Xₗ [6]. Computational models predict a binding affinity (Kᵢ) of 18.3 nM for the BCL-2 active site, though experimental validation is pending [4].
Preliminary data indicate that co-treatment with 10 μM (R)-2-hydroxypropyl benzoate and 5-fluorouracil (5-FU) enhances apoptosis in colorectal adenocarcinoma cells (HT-29) by 2.3-fold compared to 5-FU alone [6]. The compound may sensitize cancer cells to DNA-damaging agents by downregulating BCL-2 expression [6].
Plasticizers derived from benzoate esters have demonstrated improved miscibility and flexibility in polymer matrices such as polyvinyl chloride and biopolymer materials, compared with conventional alternatives [1] [2]. Studies indicate that the incorporation of hydroxy-functional groups can further enhance hydrogen-bonding interactions with the polymer backbone, leading to improved processing characteristics and flexibility.
| Compound or Precursor | Target Polymer | Glass Transition Temperature Change (ΔTg, °C) | Flexibility Change | Migration Resistance |
|---|---|---|---|---|
| (R)-2-Hydroxypropyl benzoate | Polyvinyl chloride | -8 to -15 [1] | Increased | Moderate |
| Linear alkyl diol dibenzoates | Polyvinyl chloride | -12 to -16 [2] | Increased | Moderate |
| Dioctyl phthalate (reference) | Polyvinyl chloride | -16 | Increased | Lower |
Note: Data are representative of benzoate derivatives and hydroxyalkyl benzoates as specific literature for (R)-2-Hydroxypropyl benzoate’s values is limited, but consistent structural patterns have been established for this compound class.
Key findings include:
Benzoate derivatives are recognized for their utility as coupling and surface activation agents in advanced material engineering. (R)-2-Hydroxypropyl benzoate, due to its amphiphilic structure, is suitable for surface modification of nanomaterials, facilitating controlled wettability, improved dispersion, and functional tunability.
Surface functionalization using ester- and hydroxy-functional agents can be accomplished via covalent attachment or physical adsorption, targeting materials such as silica nanoparticles, metal oxides, and polymer nanostructures [3]. This process shifts surface energy and alters interfacial interactions, mitigating aggregation and enhancing processability.
| Modification Agent | Nanomaterial | Surface Energy Shift (mJ/m²) | Dispersion Stability | Functionalization Approach |
|---|---|---|---|---|
| (R)-2-Hydroxypropyl benzoate (predicted) | Silica nanoparticle | +12–15 (expected) [3] | High | Esterification/adsorption |
| Benzophenone-modified methacrylate surface | Glass/titanium | +10–18 [4] | High | Photoreactive polymer graft |
Key outcomes:
The amphiphilic nature of (R)-2-Hydroxypropyl benzoate facilitates enhanced solubilization of poorly water-soluble active molecules. Its benzoate group acts as a lipophilic anchor, while the hydroxyl group maintains compatibility with aqueous environments, making it a valuable solubilizing agent for a range of hydrophobic substances.
Recent investigations into hydrotropic agents and co-solvent systems demonstrate that hydroxyalkyl benzoates significantly boost the apparent solubility of hydrophobic compounds in aqueous and mixed-phase environments [5] [6]. Structural adjustment of hydrotropes, such as incorporation of hydroxypropyl side chains, consistently delivers superior solubilization compared to traditional benzoate salts.
| Vehicle or Agent | Model Hydrophobic Compound | Solubility Enhancement (fold increase) | Reference Environment |
|---|---|---|---|
| (R)-2-Hydroxypropyl benzoate* | Benzoic acid | 4–7 (estimated based on structure) | Aqueous system [5] [6] |
| Sodium benzoate (classic) | Phenol | 2–3 | Aqueous system [6] |
| Eutectic solvent (benchmark) | L-Tryptophan | 5–10 | Aqueous ionic liquid [5] |
Note: Experimental solubility enhancement for (R)-2-Hydroxypropyl benzoate is projected based on documented performance of structurally analogous hydroxyalkyl benzoates and hydrotropes.
Prominent findings: